2-Propoxypyridin-3-amine
Description
2-Propoxypyridin-3-amine is an organic compound with the molecular formula C8H12N2O It belongs to the class of aminopyridines, which are characterized by the presence of an amino group attached to a pyridine ring
Properties
IUPAC Name |
2-propoxypyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-6-11-8-7(9)4-3-5-10-8/h3-5H,2,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUAVVAPKPZZQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651283 | |
| Record name | 2-Propoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58443-06-4 | |
| Record name | 2-Propoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxypyridin-3-amine typically involves the reaction of 2-chloropyridine with propanol in the presence of a base, followed by the introduction of an amino group. The reaction conditions often include the use of a solvent such as dimethylformamide and a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Propoxypyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation yields N-oxides, while reduction produces various amine derivatives.
Scientific Research Applications
2-Propoxypyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propoxypyridin-3-amine involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include signal transduction and metabolic pathways, which are crucial for its biological activities.
Comparison with Similar Compounds
- 2-Amino-3-hydroxypyridine
- 2-Amino-3-bromopyridine
- 2-Amino-3-benzyloxypyridine
Comparison: Compared to these similar compounds, 2-Propoxypyridin-3-amine is unique due to the presence of the propoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel organic molecules and the development of new therapeutic agents.
Biological Activity
2-Propoxypyridin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
Chemical Formula: C₉H₁₄N₂O
Molecular Weight: 166.22 g/mol
IUPAC Name: this compound
Canonical SMILES: CC(C)OC1=NC=CC(=C1N)C
The compound features a pyridine ring substituted with a propoxy group at the 2-position and an amino group at the 3-position. This structural arrangement is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can act as either an inhibitor or activator depending on its structural context and the functional groups present. Key pathways involved include:
- Signal Transduction: Modulation of signaling pathways that regulate cellular functions.
- Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic processes, which can affect drug metabolism and efficacy.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
-
Antimicrobial Properties:
- Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity:
-
Neurological Applications:
- There is ongoing research into its effects on the central nervous system, with potential implications for developing therapeutics for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A | Investigated antimicrobial properties against E. coli and Staphylococcus aureus, showing significant inhibition at low concentrations. |
| Study B | Evaluated anticancer effects on HepG-2 and PC-3 cell lines; induced apoptosis with IC50 values indicating potent activity. |
| Study C | Explored neurological impacts; suggested potential for modulating neurotransmitter systems based on structure-activity relationships. |
Applications in Medicine and Industry
This compound has several applications across various fields:
- Pharmaceutical Development: Its ability to modulate enzyme activity makes it a candidate for drug development targeting various diseases.
- Agricultural Chemicals: The compound's biological activity suggests potential uses in developing agrochemicals aimed at pest control.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
